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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

Cat. No.: B15574739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known chemical properties of

Dimethylformamide-(S,R,S)-AHPC, an E3 ligase ligand-linker conjugate. This compound

incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase

ligand, and is functionalized with a dimethylformamide group. Its primary application lies within

the field of Targeted Protein Degradation (TPD), specifically in the design and synthesis of

Proteolysis Targeting Chimeras (PROTACs). This document summarizes the available

physicochemical data, outlines its role in the VHL-mediated ubiquitination pathway, and

provides generalized experimental protocols for its characterization.

Introduction
Dimethylformamide-(S,R,S)-AHPC is a specialized chemical probe designed for the

development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target

protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule serves as

the VHL-recruiting ligand, a critical component in many successful PROTAC designs. The

inclusion of a dimethylformamide moiety suggests a modification intended to modulate

physicochemical properties such as solubility or to serve as a synthetic handle.
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Physicochemical Properties
Quantitative data for Dimethylformamide-(S,R,S)-AHPC is limited in publicly accessible

literature. The following table summarizes the available information.

Property Value Source

Molecular Weight 501.64 g/mol [1]

Molecular Formula C₂₅H₃₅N₅O₄S [1]
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Storage Conditions

Please store the product under

the recommended conditions

in the Certificate of Analysis.

[1]

Note: Experimental data such as melting point, boiling point, and specific solubility in various

solvents are not readily available in the reviewed literature. Researchers should refer to the

supplier's Certificate of Analysis for any available data.

Mechanism of Action in Targeted Protein
Degradation
Dimethylformamide-(S,R,S)-AHPC functions as the E3 ligase-binding component of a

PROTAC. The (S,R,S)-AHPC moiety specifically binds to the von Hippel-Lindau (VHL) protein,

which is part of the VHL-Elongin B-Elongin C-Cullin 2 (CRL2^VHL^) E3 ubiquitin ligase

complex. By being tethered to a ligand for a target protein, Dimethylformamide-(S,R,S)-AHPC
facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase.

This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the

target protein. The resulting polyubiquitinated protein is then recognized and degraded by the

26S proteasome.
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Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Dimethylformamide-(S,R,S)-
AHPC are not publicly available. The following are generalized procedures for the

characterization of similar compounds and should be adapted based on specific experimental

requirements and available instrumentation.
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Synthesis
A plausible synthetic route for Dimethylformamide-(S,R,S)-AHPC would likely involve the

coupling of a protected (S,R,S)-AHPC core with a precursor containing the dimethylformamide

moiety, followed by deprotection. The specific reagents and reaction conditions would need to

be optimized.

General Workflow for Synthesis:
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Caption: A generalized synthetic workflow for Dimethylformamide-(S,R,S)-AHPC.

Analytical Characterization
Objective: To confirm the chemical structure and purity of the compound.

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or MeOD).

Instrumentation: A 400 MHz or higher NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard proton experiment.

Number of scans: 16-64.

Spectral width: -2 to 12 ppm.
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Relaxation delay: 1-5 s.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled carbon experiment.

Number of scans: 1024-4096.

Spectral width: 0 to 200 ppm.

Relaxation delay: 2 s.

Data Analysis: Chemical shifts, coupling constants, and integration of peaks should be

analyzed to confirm the expected structure.

Objective: To determine the molecular weight and confirm the elemental composition.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific instrument.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Parameters (for ESI):

Ionization mode: Positive ion mode is expected to be effective.

Capillary voltage: 3-5 kV.

Nebulizer gas pressure: 20-40 psi.

Drying gas flow: 5-10 L/min.

Drying gas temperature: 200-350 °C.

Data Analysis: The exact mass of the molecular ion ([M+H]⁺) should be compared to the

calculated theoretical mass to confirm the elemental formula.

Objective: To assess the purity of the compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

acetonitrile or methanol) and dilute to an appropriate concentration for UV detection (e.g.,

0.1-1 mg/mL).

Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

Method:

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

Flow Rate: 1 mL/min.

Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the

compound.

Data Analysis: The purity is determined by the percentage of the area of the main peak

relative to the total area of all peaks.

Conclusion
Dimethylformamide-(S,R,S)-AHPC is a valuable tool for researchers in the field of targeted

protein degradation. Its design as a VHL-recruiting ligand with a dimethylformamide

modification makes it a versatile building block for the synthesis of novel PROTACs. While

detailed public data on its specific chemical properties and synthesis are scarce, this guide

provides the foundational knowledge of its identity, mechanism of action, and general

methodologies for its characterization. It is imperative for researchers to consult supplier-

specific documentation for the most accurate and detailed information. Further studies are

warranted to fully elucidate the physicochemical and pharmacological properties of this

compound to facilitate its broader application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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